molecular formula C21H29FO6 B12312034 6-Hydroxyfludrocortisone

6-Hydroxyfludrocortisone

Cat. No.: B12312034
M. Wt: 396.4 g/mol
InChI Key: JCSYMIOFBJPSQW-RNZUFMPVSA-N
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Description

6-Hydroxyfludrocortisone is a synthetic corticosteroid derivative of fludrocortisone. It is characterized by the presence of a hydroxyl group at the 6th position of the steroid backbone. This compound is primarily known for its potent mineralocorticoid activity, which makes it useful in various medical applications, particularly in the treatment of conditions related to adrenal insufficiency.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxyfludrocortisone typically involves the hydroxylation of fludrocortisone. One common method includes the use of specific hydroxylating agents under controlled conditions to introduce the hydroxyl group at the desired position. The reaction conditions often require precise temperature control and the use of catalysts to ensure the selectivity and yield of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis processes. These processes are designed to maximize yield and purity while minimizing production costs. The use of advanced chemical reactors and continuous flow systems is common in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxyfludrocortisone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as ketones, aldehydes, and halides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Hydroxyfludrocortisone has a wide range of applications in scientific research:

Mechanism of Action

6-Hydroxyfludrocortisone exerts its effects primarily through its interaction with mineralocorticoid receptors in the body. It promotes the reabsorption of sodium and the excretion of potassium in the renal distal tubules, leading to increased sodium retention and potassium loss. This action helps in maintaining electrolyte balance and blood pressure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hydroxyfludrocortisone is unique due to the presence of the hydroxyl group at the 6th position, which imparts distinct chemical and biological properties compared to its analogs. This modification enhances its specificity and potency in certain applications, making it a valuable compound in both research and therapeutic contexts .

Biological Activity

6-Hydroxyfludrocortisone is a derivative of fludrocortisone, a synthetic mineralocorticoid widely used in clinical settings for its potent effects on electrolyte balance and blood pressure regulation. Understanding the biological activity of this compound involves examining its pharmacodynamics, therapeutic applications, and comparative efficacy with other corticosteroids.

This compound retains the core structure of fludrocortisone but includes a hydroxyl group at the 6-position. This modification affects its interaction with mineralocorticoid receptors (MR) and glucocorticoid receptors (GR). Fludrocortisone itself exhibits a mineralocorticoid potency that is 200-400 times greater than cortisol and a glucocorticoid potency approximately 5-10 times that of cortisol . The presence of the hydroxyl group in this compound may alter its binding affinity and metabolic stability compared to its parent compound.

Clinical Applications

  • Adrenal Insufficiency :
    • Case Study : A study involving patients with primary adrenal insufficiency demonstrated that fludrocortisone (and by extension, potentially its derivatives) significantly improved sodium retention and reduced potassium levels, indicating effective mineralocorticoid activity .
    • Dosage : Typical doses range from 50 to 75 µg daily, with adjustments based on electrolyte levels and clinical response.
  • Septic Shock :
    • Research Findings : In critically ill patients with septic shock, the combination of hydrocortisone and fludrocortisone was shown to lower short-term mortality rates compared to placebo treatments . This suggests that this compound could play a role in managing severe systemic inflammatory responses.
  • Orthostatic Hypotension :
    • Clinical Trials : Trials have indicated that fludrocortisone can alleviate symptoms of orthostatic hypotension, particularly in populations such as those with Parkinson's disease. While direct studies on this compound are sparse, the implications for similar efficacy exist based on its structural relationship to fludrocortisone .

Comparative Efficacy

The biological activity of this compound can be compared with other corticosteroids through various parameters:

CompoundMineralocorticoid PotencyGlucocorticoid PotencyClinical Use Cases
FludrocortisoneHighModerateAdrenal insufficiency, septic shock
HydrocortisoneModerateHighInflammatory conditions, adrenal insufficiency
This compoundPotentially similarLower than fludrocortisoneNeeds further investigation

Research Findings

Recent studies have focused on the long-term effects of fludrocortisone therapy, highlighting its role in managing electrolyte imbalances over extended periods. One study observed that higher doses correlated with increased sodium retention but also noted potential adverse effects such as hypertension and hypokalemia .

Properties

Molecular Formula

C21H29FO6

Molecular Weight

396.4 g/mol

IUPAC Name

(6R,8S,9R,10S,11S,13S,14S,17R)-9-fluoro-6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H29FO6/c1-18-5-3-11(24)7-14(18)15(25)8-13-12-4-6-20(28,17(27)10-23)19(12,2)9-16(26)21(13,18)22/h7,12-13,15-16,23,25-26,28H,3-6,8-10H2,1-2H3/t12-,13-,15+,16-,18-,19-,20-,21-/m0/s1

InChI Key

JCSYMIOFBJPSQW-RNZUFMPVSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1[C@@H](C[C@@H]3[C@@]2([C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O)F)O

Canonical SMILES

CC12CCC(=O)C=C1C(CC3C2(C(CC4(C3CCC4(C(=O)CO)O)C)O)F)O

Origin of Product

United States

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